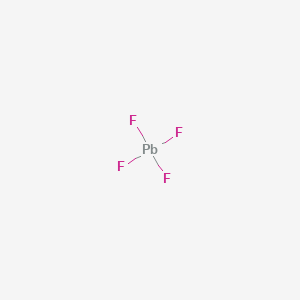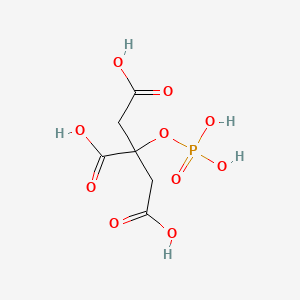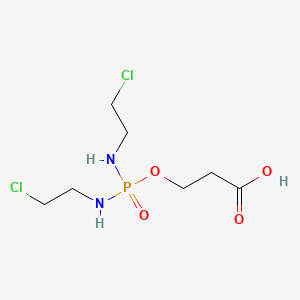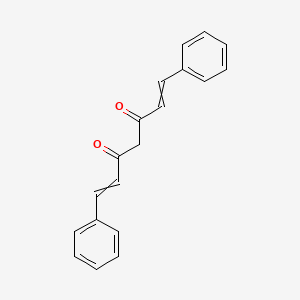
1,7-Diphenyl-1,6-heptadiene-3,5-dione
Vue d'ensemble
Description
1,7-Diphenyl-1,6-heptadiene-3,5-dione is a natural product found in Kaempferia parviflora with data available.
Applications De Recherche Scientifique
Antitumor Activities and Synthesis
- Curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, have demonstrated notable cytotoxic and antitumor activities. These compounds, particularly when complexed with copper (CuII), show increased efficacy as antitumor agents in both in vitro studies and in enhancing the life span of tumor-bearing mice (John & Krishnankutty, 2005).
- Another study on curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, and their aluminum complexes, revealed their remarkable activity against cancer cells, with aluminum chelates showing even more enhanced antitumor activities compared to free curcuminoid analogues (John, Ummathur, & Krishnankutty, 2013).
Optical Properties and Applications
- A study focusing on the luminescence properties of metal-organic curcumin derivatives, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, revealed insights into the emission spectrum and fluorescent transitions of these compounds, which can have potential applications in bioimaging and optical technologies (Lorenz et al., 2019).
Antioxidative Properties
- The antioxidative properties of 1,7-Diphenyl-1,6-heptadiene-3,5-dione and related curcumin analogues have been investigated, showing their effectiveness in inhibiting free radical-induced oxidative haemolysis of red blood cells, which underscores their potential in antioxidant therapies (Deng et al., 2006).
Antibacterial Potential
- Recent research has explored the antibacterial potential of curcumin analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, against S. aureus. The findings indicate that these compounds could be promising candidates for developing new antibacterial agents (Jacob A et al., 2023).
Propriétés
Nom du produit |
1,7-Diphenyl-1,6-heptadiene-3,5-dione |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1,7-diphenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2 |
Clé InChI |
UXLWOYFDJVFCBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
Synonymes |
DCMeth cpd dicinnamoylmethane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


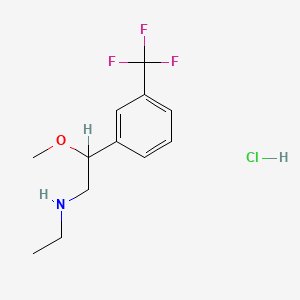
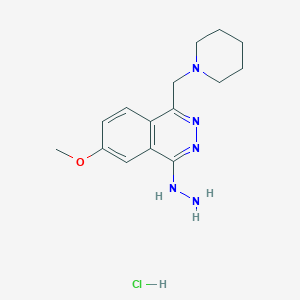
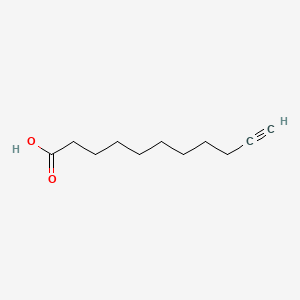
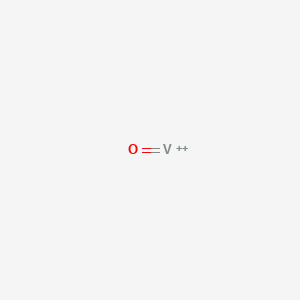
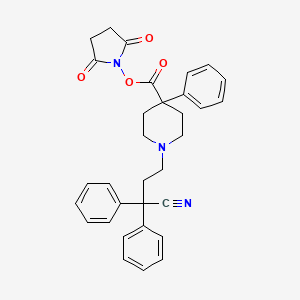
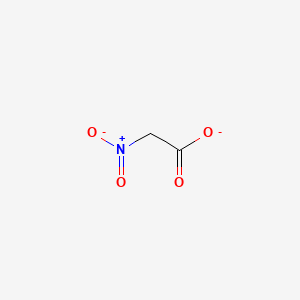
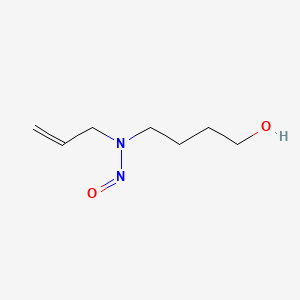
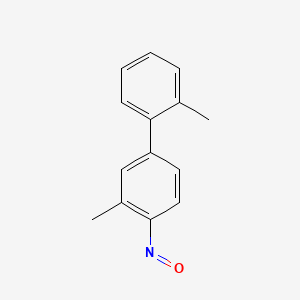
![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)
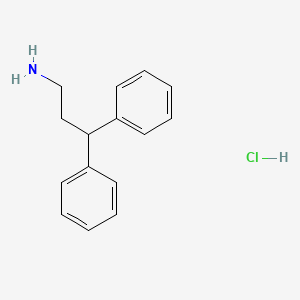
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
